molecular formula C55H96O6 B1242123 [(2R)-3-hexadecanoyloxy-2-[(Z)-hexadec-9-enoyl]oxypropyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate

[(2R)-3-hexadecanoyloxy-2-[(Z)-hexadec-9-enoyl]oxypropyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate

Cat. No.: B1242123
M. Wt: 853.3 g/mol
InChI Key: BURBQZUNMNAKMA-UQVRGOOMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

TG(16:0/16:1(9Z)/20:4(5Z,8Z,11Z,14Z))[iso6] is a triglyceride.

Scientific Research Applications

Theory-Guided Data Science in Scientific Discovery

Theory-Guided Data Science (TGDS) is a paradigm that integrates scientific knowledge into data science models, enhancing their effectiveness in scientific problems. TGDS promotes scientific consistency in model learning and generates interpretable models, contributing to novel domain insights. It's gaining prominence in disciplines like turbulence modeling, material discovery, quantum chemistry, and bio-medical science (Karpatne et al., 2016).

Statistical Modeling in Protein Expression

Statistical models for protein content comparison using isobaric labeling technologies like TMT and iTRAQ are crucial. These models, scaling with advanced mass spectrometry instruments, capture variability from individual spectra to biological samples, integrating classical designs and multiple channel replicates in a unified statistical framework. This approach is pivotal for protein expression analysis and can be applied to complex biological datasets (Breitwieser et al., 2011).

Traffic Models for Network-on-Chip Benchmarking

Application traffic models for benchmarking Networks-on-Chip (NoC) designs are instrumental in fair comparison and NoC development acceleration. These models, based on real applications and executable on tools like Transaction Generator (TG), assist in understanding traffic distribution and bandwidth requirements across tasks and applications, aiding in NoC design optimization (Pekkarinen et al., 2011).

Triacylglycerols Analysis in Diseases

Analyzing triacylglycerols (TGs) with specific fatty acid chains is challenging but essential for understanding their roles in diseases like cardiovascular and liver diseases. Techniques like UPLC-ESI-MS enable comprehensive analysis, revealing the significance of analyzing TGs with specific fatty acid compositions. This approach offers insights into abnormal TG metabolism in conditions like hepatocellular carcinoma, highlighting the importance of precise TG analysis in disease understanding and management (Guan et al., 2017).

Dietary Triacylglycerols in Infant Nutrition

Understanding the structure of dietary triacylglycerols (TGs) is crucial in infant nutrition. Human milk TGs exhibit specific fatty acid positioning, facilitating efficient digestion and absorption of fats, essential for infant growth and development. Analyzing TG structures and their interactions with digestive lipases offers insights into the dietary needs of infants and the biological mechanisms facilitating their growth on high-fat diets (Innis, 2011).

Properties

Molecular Formula

C55H96O6

Molecular Weight

853.3 g/mol

IUPAC Name

[(2R)-3-hexadecanoyloxy-2-[(Z)-hexadec-9-enoyl]oxypropyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate

InChI

InChI=1S/C55H96O6/c1-4-7-10-13-16-19-22-25-26-27-28-31-33-36-39-42-45-48-54(57)60-51-52(61-55(58)49-46-43-40-37-34-30-24-21-18-15-12-9-6-3)50-59-53(56)47-44-41-38-35-32-29-23-20-17-14-11-8-5-2/h16,19,21,24-26,28,31,36,39,52H,4-15,17-18,20,22-23,27,29-30,32-35,37-38,40-51H2,1-3H3/b19-16-,24-21-,26-25-,31-28-,39-36-/t52-/m1/s1

InChI Key

BURBQZUNMNAKMA-UQVRGOOMSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC)OC(=O)CCCCCCC/C=C\CCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCC=CCC=CCC=CCC=CCCCCC)OC(=O)CCCCCCCC=CCCCCCC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(2R)-3-hexadecanoyloxy-2-[(Z)-hexadec-9-enoyl]oxypropyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate
Reactant of Route 2
Reactant of Route 2
[(2R)-3-hexadecanoyloxy-2-[(Z)-hexadec-9-enoyl]oxypropyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate
Reactant of Route 3
Reactant of Route 3
[(2R)-3-hexadecanoyloxy-2-[(Z)-hexadec-9-enoyl]oxypropyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate
Reactant of Route 4
Reactant of Route 4
[(2R)-3-hexadecanoyloxy-2-[(Z)-hexadec-9-enoyl]oxypropyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate
Reactant of Route 5
Reactant of Route 5
[(2R)-3-hexadecanoyloxy-2-[(Z)-hexadec-9-enoyl]oxypropyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate
Reactant of Route 6
Reactant of Route 6
[(2R)-3-hexadecanoyloxy-2-[(Z)-hexadec-9-enoyl]oxypropyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate

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